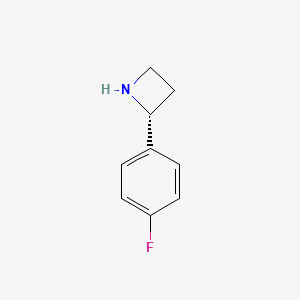

(R)-2-(4-Fluorophenyl)azetidine

Description

(R)-2-(4-Fluorophenyl)azetidine is a chiral azetidine derivative featuring a fluorinated aromatic substituent at the 2-position of the four-membered azetidine ring. Its stereochemistry (R-configuration) and structural rigidity make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to stereoelectronic effects. The 4-fluorophenyl group enhances metabolic stability and influences binding interactions via hydrophobic and dipole effects .

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

(2R)-2-(4-fluorophenyl)azetidine |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2/t9-/m1/s1 |

InChI Key |

LWSFAJGOENYINQ-SECBINFHSA-N |

Isomeric SMILES |

C1CN[C@H]1C2=CC=C(C=C2)F |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Fluorophenyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylamine with suitable reagents to form the azetidine ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-2-(4-Fluorophenyl)azetidine may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluorophenyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

®-2-(4-Fluorophenyl)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Spiro-β-Lactams (e.g., cis-3a and trans-3n)

These compounds, derived from 2-(4-fluorophenyl)acetic acid, share the 4-fluorophenyl motif but incorporate β-lactam and spirooxindole moieties. Key differences include:

- Stereochemistry : The cis-3a (69% yield) and trans-3n (51% yield) diastereomers exhibit distinct spatial arrangements due to substituent positioning (4-methoxyphenyl vs. 4-fluorophenyl), impacting synthetic efficiency and possibly bioactivity .

- Synthetic Method : Both are synthesized via TsCl-catalyzed Staudinger cycloaddition, a method less commonly used for simpler azetidines like (R)-2-(4-fluorophenyl)azetidine, which may employ alternative cyclization strategies .

2.1.2. 2-(4-Fluorophenyl)imidazol-5-ones

These imidazole derivatives demonstrate potent anti-proliferative activity against MCF-7 breast cancer cells (e.g., ligand 27: docking score −9.1 kcal/mol vs. doxorubicin −8.0 kcal/mol). Unlike (R)-2-(4-fluorophenyl)azetidine, their planar imidazole rings allow stronger π-π stacking with Polo-like kinase 1 (Plk1), critical for their anticancer effects .

2.1.3. Ezetimibe-Related Azetidinones Ezetimibe (1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone) shares the azetidinone core but includes additional hydroxyl and fluorophenyl groups. Its synthetic routes emphasize stereoselective steps, contrasting with the simpler functionalization of (R)-2-(4-fluorophenyl)azetidine .

Physicochemical Properties

- Thermal Stability : Pyridine derivatives with chloro/nitro groups exhibit higher melting points (268–287°C) than azetidines, likely due to extended π-systems and stronger intermolecular forces .

- Molecular Weight : (R)-2-(4-Fluorophenyl)azetidine’s lower molecular weight (~151 vs. 401–545 for spiro-β-lactams/pyridines) suggests better bioavailability and compliance with Lipinski’s rule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.